3-Oxa-7-azabicyclo[4.1.0]heptane
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Overview
Description
3-Oxa-7-azabicyclo[410]heptane is a bicyclic compound with a unique structure that includes both an oxygen and a nitrogen atom within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-7-azabicyclo[4.1.0]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an epoxide with an amine, leading to the formation of the bicyclic structure. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Oxa-7-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen or oxygen atoms can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction can produce an alcohol. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .
Scientific Research Applications
3-Oxa-7-azabicyclo[4.1.0]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Oxa-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The presence of both oxygen and nitrogen atoms allows for versatile binding modes, which can influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
7-Azabicyclo[4.1.0]heptane: Lacks the oxygen atom present in 3-Oxa-7-azabicyclo[4.1.0]heptane, resulting in different chemical properties and reactivity.
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: Contains an additional tert-butyl ester group, which affects its solubility and reactivity.
Uniqueness
This compound is unique due to its bicyclic structure incorporating both oxygen and nitrogen atoms. This dual functionality allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
3-oxa-7-azabicyclo[4.1.0]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-2-7-3-5-4(1)6-5/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUNZTQKLKGEBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333-10-8 |
Source
|
Record name | 3-oxa-7-azabicyclo[4.1.0]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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